molecular formula C16H17N5S B12146726 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12146726
M. Wt: 311.4 g/mol
InChI Key: ZPGHVYWBJVZBQD-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound that features a triazole ring, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile or ester under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.

    Thioether Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with a thiol derivative of 2,5-dimethylphenyl.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes or receptors in microbial or cancer cells, leading to inhibition of their activity.

    Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    2-Pyridyl-1,2,4-triazole: A compound with a similar triazole-pyridine structure but lacking the thioether linkage.

Uniqueness

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is unique due to the presence of the thioether linkage, which can impart different chemical reactivity and biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C16H17N5S

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H17N5S/c1-11-6-7-12(2)13(9-11)10-22-16-20-19-15(21(16)17)14-5-3-4-8-18-14/h3-9H,10,17H2,1-2H3

InChI Key

ZPGHVYWBJVZBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=CC=N3

Origin of Product

United States

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